molecular formula C14H22Cl2N2O2 B8099025 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride

1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride

Cat. No.: B8099025
M. Wt: 321.2 g/mol
InChI Key: LGELDXHNOWOAIW-UHFFFAOYSA-N
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Description

1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is a chemical compound with a complex structure that includes a piperazine ring substituted with a carboxymethylbenzyl group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride typically involves multiple steps. One common method starts with the reaction of 4-methylpiperazine with 4-(chloromethyl)benzoic acid under basic conditions to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylbenzyl group can enhance binding affinity to these targets, while the piperazine ring may facilitate the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Carboxymethyl)phenyl]-4-methylpiperazin dihydrochloride
  • 1-[4-(Carboxymethyl)benzyl]-4-ethylpiperazin dihydrochloride
  • 1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin monohydrochloride

Uniqueness

1-[4-(Carboxymethyl)benzyl]-4-methylpiperazin dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the carboxymethylbenzyl group and the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(3-5-13)10-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGELDXHNOWOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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